molecular formula C8H14N6 B13997793 4-N-cyclopentyltriazine-4,5,6-triamine CAS No. 35967-03-4

4-N-cyclopentyltriazine-4,5,6-triamine

Cat. No.: B13997793
CAS No.: 35967-03-4
M. Wt: 194.24 g/mol
InChI Key: ZZTDKXAVHLOTFQ-UHFFFAOYSA-N
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Description

4-N-cyclopentyltriazine-4,5,6-triamine is a nitrogen-rich heterocyclic compound belonging to the triazine family Triazines are known for their aromatic six-membered ring structure containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-cyclopentyltriazine-4,5,6-triamine typically involves the trimerization of nitrile and cyanide compounds. One common method is the thermal rearrangement of 2-azidocyclopropenes. Another approach involves the condensation of 1,2-dicarbonyl compounds with amidrazones .

Industrial Production Methods

Industrial production of triazine compounds often employs large-scale trimerization reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-N-cyclopentyltriazine-4,5,6-triamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic aromatic substitution is common due to the presence of nitrogen atoms in the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and various amines are employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazine ring.

    Reduction: Amine derivatives with altered functional groups.

    Substitution: Substituted triazine compounds with diverse functional groups.

Scientific Research Applications

4-N-cyclopentyltriazine-4,5,6-triamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-N-cyclopentyltriazine-4,5,6-triamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    Melamine: A well-known triazine compound with three amino groups.

    Cyanuric chloride: A triazine derivative with three chlorine atoms.

    Guanamines: Triazine compounds with one amino substituent replaced by an organic group.

Uniqueness

This structural variation can enhance its reactivity and stability compared to other triazine compounds .

Properties

CAS No.

35967-03-4

Molecular Formula

C8H14N6

Molecular Weight

194.24 g/mol

IUPAC Name

4-N-cyclopentyltriazine-4,5,6-triamine

InChI

InChI=1S/C8H14N6/c9-6-7(10)12-14-13-8(6)11-5-3-1-2-4-5/h5H,1-4H2,(H2,9,14)(H3,10,11,12,13)

InChI Key

ZZTDKXAVHLOTFQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=NN=NC(=C2N)N

Origin of Product

United States

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